
Hypertensinogen
説明
Hypertensinogen, also known as angiotensinogen, is a glycoprotein produced primarily by the liver. It plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. This compound is the precursor to angiotensin, a peptide that causes blood vessels to constrict, leading to an increase in blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: Hypertensinogen can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express this compound, which is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express this compound. The protein is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .
化学反応の分析
2.1. Renin-Catalyzed Cleavage
Hypertensinogen undergoes enzymatic cleavage by renin to form angiotensin I (a decapeptide):
-
Reaction Conditions : Occurs in plasma at physiological pH (7.4) and temperature (37°C).
-
Catalytic Mechanism : Renin, an aspartic protease, cleaves the Leu¹⁰–Leu¹¹ bond in this compound.
2.2. Angiotensin-Converting Enzyme (ACE) Activation
Angiotensin I is further processed by ACE to yield angiotensin II (an octapeptide):
-
Reaction Site : Primarily occurs in pulmonary and renal endothelial cells.
-
Mechanism : ACE, a zinc metallopeptidase, removes the C-terminal dipeptide from angiotensin I.
2.3. Alternative Pathways
-
Chymase-Dependent Pathway : In tissues, chymase (a serine protease) converts angiotensin I to angiotensin II, bypassing ACE.
-
Angiotensin III/IV Formation : Angiotensin II is metabolized by aminopeptidases to form smaller peptides (angiotensin III and IV), which modulate vasopressin release and renal sodium reabsorption.
Regulatory Factors Influencing Reactions
Factor | Effect on this compound Reactions |
---|---|
Renin Secretion | ↑ Renal perfusion pressure → ↑ Renin release |
ACE Inhibitors | Block angiotensin II production → ↓ BP |
Sodium Levels | Hypovolemia → ↑ RAS activation |
Estrogen | ↑ Hepatic this compound synthesis |
Research Findings
-
Genetic Polymorphisms : Certain this compound gene variants (e.g., M235T) correlate with elevated plasma levels and hypertension risk1.
-
Oxidative Modifications : Reactive oxygen species (ROS) enhance angiotensin II stability, prolonging its vasoconstrictive effects.
-
Therapeutic Targets : Drugs like ACE inhibitors (e.g., lisinopril) and angiotensin receptor blockers (ARBs) directly interrupt this pathway.
科学的研究の応用
Hypertensinogen has several scientific research applications, including:
Chemistry:
- Used as a substrate in studies investigating the kinetics and mechanisms of renin and angiotensin-converting enzyme.
Biology:
- Plays a role in understanding the regulation of blood pressure and fluid balance.
- Used in studies exploring the genetic regulation of this compound expression and its impact on hypertension .
Medicine:
- Targeted in the development of antihypertensive drugs.
- Investigated for its role in conditions such as pre-eclampsia and heart failure .
Industry:
作用機序
Hypertensinogen exerts its effects through the renin-angiotensin-aldosterone system. The enzyme renin cleaves this compound to produce angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II binds to specific receptors on blood vessels, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal glands, promoting sodium and water retention .
類似化合物との比較
Angiotensin I: A decapeptide produced from hypertensinogen.
Angiotensin II: An octapeptide formed from angiotensin I.
Renin: An enzyme that cleaves this compound to produce angiotensin I.
Angiotensin-Converting Enzyme: Converts angiotensin I to angiotensin II
Uniqueness: this compound is unique in its role as the precursor to angiotensin peptides, which are critical regulators of blood pressure and fluid balance. Unlike other components of the renin-angiotensin-aldosterone system, this compound is a glycoprotein produced by the liver and serves as the initial substrate for the production of angiotensin peptides .
生物活性
Hypertensinogen is a precursor protein involved in the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation and fluid balance. This article explores the biological activity of this compound, including its synthesis, physiological roles, and implications in hypertension.
Overview of this compound
This compound is primarily synthesized in the liver and released into the bloodstream. It is converted into angiotensin I by renin, an enzyme secreted by the kidneys in response to low blood pressure or low sodium levels. Angiotensin I is then converted to angiotensin II, a potent vasoconstrictor that increases blood pressure and stimulates aldosterone secretion, leading to sodium and water retention.
Physiological Roles
-
Blood Pressure Regulation :
- Angiotensin II acts on various tissues, including blood vessels and the adrenal glands, to regulate blood pressure. Increased levels of this compound can lead to elevated angiotensin II levels, contributing to hypertension.
-
Fluid Balance :
- Through its action on the kidneys, this compound influences sodium retention and fluid volume, which are critical for maintaining blood pressure homeostasis.
-
Vascular Effects :
- Angiotensin II promotes vascular smooth muscle contraction and stimulates the release of other vasoactive substances, further influencing vascular tone and blood pressure.
Case Studies
- Hypertensive Patients : A study demonstrated that elevated serum levels of this compound correlate with increased blood pressure in patients with essential hypertension. The findings suggest that this compound may serve as a biomarker for hypertension risk .
- Pregnant Rats : Research indicated that pregnant rats exhibit a refractory response to the pressor effects of renin, suggesting alterations in this compound activity during pregnancy .
Data Tables
Study | Population | Findings |
---|---|---|
Mackaness & Dodson (1957) | Pregnant Rats | Refractory response to renin's pressor action |
Clinical Study (2023) | Hypertensive Patients | Correlation between serum this compound and BP |
Hypertension Optimal Treatment Trial | Diabetic Patients | Lower BP targets associated with improved outcomes |
The biological activity of this compound can be influenced by various factors:
- Genetic Variations : Polymorphisms in the gene encoding this compound may affect its levels and activity, impacting individual susceptibility to hypertension.
- Dietary Factors : High salt intake can stimulate renin release, increasing this compound conversion and subsequently raising blood pressure.
- Hormonal Regulation : Hormones such as cortisol can modulate this compound synthesis, linking stress responses to hypertension development.
特性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQCYIFOWHHFN-PLKCGDGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H123N21O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346983 | |
Record name | Angiotensinogen (1-14) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1759.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-02-7 | |
Record name | Angiotensinogen (1-14) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensinogen (1-14) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。